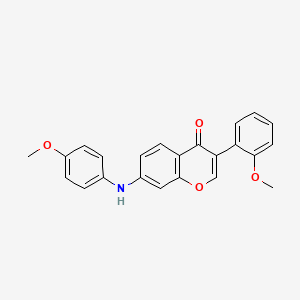

3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one

Beschreibung

The compound 3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one is a synthetic isoflavone derivative characterized by a chromen-4-one core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a (4-methoxyphenyl)amino moiety. Its molecular formula is C23H20N2O4, with a molecular weight of 388.42 g/mol (inferred from analogs in ).

Eigenschaften

IUPAC Name |

7-(4-methoxyanilino)-3-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-26-17-10-7-15(8-11-17)24-16-9-12-19-22(13-16)28-14-20(23(19)25)18-5-3-4-6-21(18)27-2/h3-14,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUOBLKSGDAPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one typically involves the condensation of 2-methoxybenzaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the chromen-4-one core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Chromanol derivatives.

Substitution: Various substituted chromen-4-one derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

(a) 7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (CAS: 610751-95-6)

- Structure: Differs by having a benzyloxy group at position 7 instead of an amino linker.

- Molecular Weight : 388.42 g/mol (same as target compound).

(b) 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

- Structure : Features a hydroxyl group at position 7.

- Impact: The hydroxyl group increases polarity and acidity (pKa ~10), making it less metabolically stable than the target compound’s amino group. This compound showed moderate tyrosinase inhibition (IC50 = 171.1 μM) in , suggesting that the amino substitution in the target may enhance specificity for other enzymes like cholinesterases .

(c) 7-(2-(Ethyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (Compound 4, )

- Structure: Contains an ethyl(methyl)aminoethoxy chain at position 7.

- Impact: The tertiary amine in the side chain confers basicity (pKa ~9–10), enhancing solubility in acidic environments. This compound exhibited AChE/BuChE dual inhibition (IC50 = 0.89 μM for AChE), indicating that aminoalkyloxy substituents are critical for cholinesterase targeting .

Physicochemical Properties

Key Research Findings

Amino vs. Ether Linkers: Amino substituents at position 7 improve hydrogen-bonding interactions with biological targets (e.g., AChE’s catalytic triad) compared to ether-linked derivatives, as seen in .

Methoxy Positioning : 2-Methoxy groups on the phenyl ring (target compound) may sterically hinder enzyme binding compared to 4-methoxy isomers (e.g., 7,8-dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one , IC50 = 50.9 μM in ) .

Biological Potency: The combination of amino and methoxy groups in the target compound could synergistically enhance both solubility and target affinity, as observed in dual-targeted inhibitors ().

Biologische Aktivität

3-(2-Methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one, a derivative of the chromenone family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, including methoxy and amino groups, which are known to enhance pharmacological effects.

The compound's IUPAC name is 7-(4-methoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one. Its molecular formula is , with a molecular weight of approximately 385.43 g/mol. The structure includes a chromen-4-one core, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H21NO4 |

| Molecular Weight | 385.43 g/mol |

| IUPAC Name | 7-(4-methoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, studies suggest that derivatives of similar structures exhibit inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases like Alzheimer's .

Pharmacological Studies

Research has demonstrated that compounds structurally related to 3-(2-methoxyphenyl)-7-((4-methoxyphenyl)amino)-4H-chromen-4-one show significant biological activities:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Antichlamydial Activity : Some derivatives have shown selective activity against Chlamydia, indicating potential for developing new antimicrobial agents .

- Enzyme Inhibition : Studies have reported IC50 values for AChE and MAO inhibitors in the range of 1.52 - 7.65 μM, suggesting that this compound may also exhibit similar inhibitory effects .

Study on AChE Inhibition

In a comparative study, several coumarin derivatives were tested for their AChE inhibitory activity. The compound containing the methoxy-substituted phenyl group demonstrated an IC50 value of approximately 2.80 μM, indicating potent inhibition comparable to established drugs like Donepezil .

Antimicrobial Research

Another investigation focused on the antimicrobial properties of chromenone derivatives against Chlamydia. The results indicated that specific structural modifications led to enhanced selectivity and potency against this pathogen, suggesting the potential for developing targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.